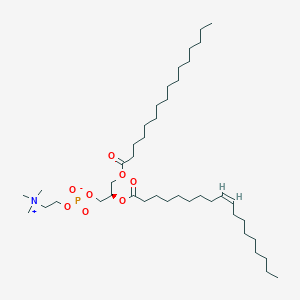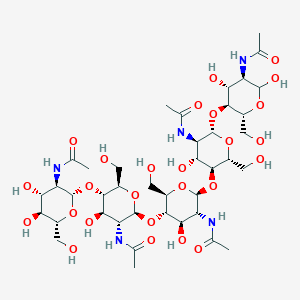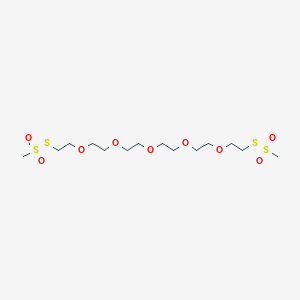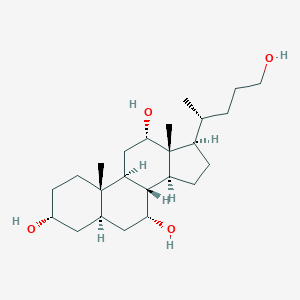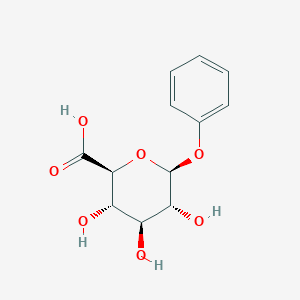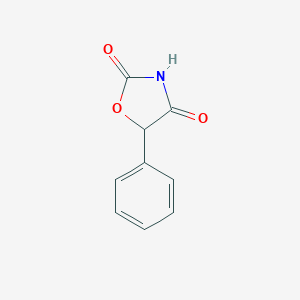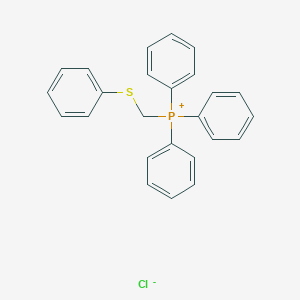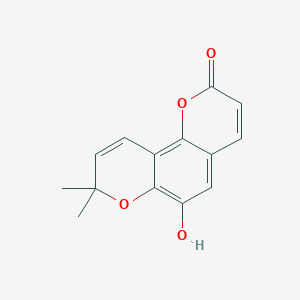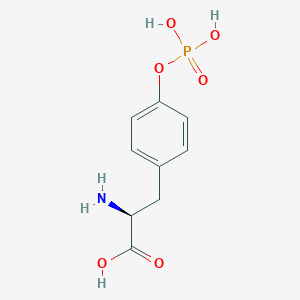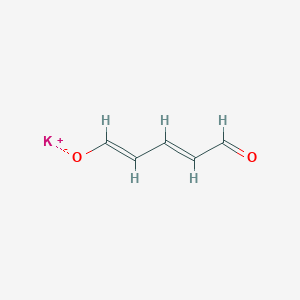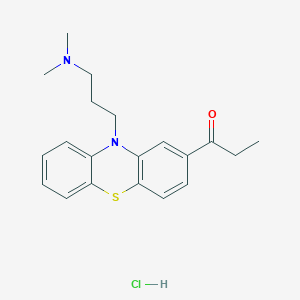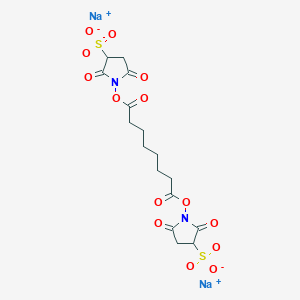
Bis(sulfosuccinimidyl) suberate sodium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of BS^3 involves the incorporation of N-hydroxysulfosuccinimide into active ester molecules, leading to highly efficient protein cross-linkers like BS^3 and its derivatives. These reagents exhibit hydrophilic and membrane-impermeant properties, making them suitable for cross-linking proteins at physiological pH without penetrating cellular membranes (Staros, 1982).
Molecular Structure Analysis
The molecular structure of BS^3 and its behavior in protein cross-linking were explored through studies on human erythrocytes and erythrocyte membranes. BS^3 was shown to efficiently cross-link subunits of the anion channel (band 3) to covalent dimers at the extracytoplasmic membrane face, demonstrating its specificity and effectiveness in protein interaction studies (Staros, 1982).
Chemical Reactions and Properties
BS^3 is used in various chemical reactions for cross-linking proteins. For instance, it has been employed to cross-link human erythrocyte band 3, indicating ligand modulation of alternate quaternary forms of the protein. These forms include covalent dimers and noncovalent tetramers, showcasing the versatility of BS^3 in modulating protein structure and interactions (Salhany, Sloan, & Cordes, 1990).
Physical Properties Analysis
The physical properties of BS^3-enhanced systems, such as helix-shaped microchannels combined with BS^3 for biomolecule isolation from liquid biopsies, reveal its utility in changing the sample preparation paradigm. This combination has demonstrated efficacy in pathogen enrichment and nucleic acid isolation, highlighting BS^3's role in enhancing diagnostic applications (Choong Eun Jin et al., 2020).
Applications De Recherche Scientifique
Microemulsion Behavior : It's used for studying the behavior of microemulsions and their interactions with other substances (Gulari, Bedwell, & Alkhafaji, 1980).
Protein Domain Contact Points : This compound helps identify specific protein domain contact points between tropoelastin monomers, which is crucial for understanding elastin macro-assemblies (Wise, Mithieux, Raftery, & Weiss, 2005).
NMR Spectroscopy : It's utilized to encapsulate proteins for high-resolution NMR spectroscopy while maintaining high structural fidelity (Shi, Peterson, & Wand, 2005).
Phase Behavior Studies : The compound is significant in determining phase behaviors of fluorinated surfactants in supercritical CO2 and 1,1,1,2-tetrafluoroethane (Liu et al., 2007).
Protein Cross-Linking : It acts as a highly efficient protein cross-linker at physiological pH, used for cross-linking subunits of the anion channel in human erythrocytes (Staros, 1982).
Water-in-CO2 Microemulsions : It stabilizes water in carbon dioxide microemulsions and is useful for different temperatures and water-to-surfactant molar ratios (Liu and Erkey, 2001; Liu et al., 2006).
Hemoglobin Cross-Linking : Bis(sulfosuccinimidyl) suberate sodium salt can generate cross-linked hemoglobin with reduced oxygen affinity, which is pivotal in understanding hemoglobin's functionality (Manjula, Smith, Malavalli, & Acharya, 1995).
Electrolyte for Sodium-Ion Batteries : It's used in high-voltage rechargeable aqueous sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).
Horseradish Peroxidase Conjugates : This compound is used in a two-step procedure to prepare horseradish peroxidase conjugates, enhancing their stability and biological activities (Presentini, 2017).
Inhibition of Platelet Aggregation : It inhibits platelet aggregation in response to collagen, indicating a direct involvement in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).
Biomolecule Isolation : The compound is used in helix-shaped microchannels for biomolecule isolation from liquid biopsies, aiding in ultrasensitive diagnosis in various disease applications (Jin et al., 2020).
Studying Membrane Proteins : It aids in determining the membrane sidedness of proteins in cells and erythrocytes (Till, Schmidt, Linss, & Baumann, 2007).
Safety And Hazards
Bis(sulfosuccinimidyl) suberate sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment56.
Orientations Futures
Bis(sulfosuccinimidyl) suberate sodium salt has found its niche in the field of bioconjugation chemistry7. It is primarily utilized for its ability to facilitate the covalent attachment of various biomolecules, including proteins and nucleic acids, due to its bifunctional nature7. It is also used in the study of proteins that are easily aggregated in solution and in phospholipid membranes4.
Propriétés
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl) suberate sodium salt | |
CAS RN |
127634-19-9 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




